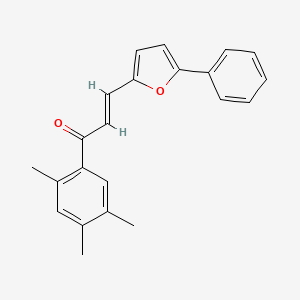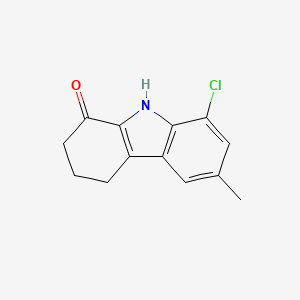
3-(5-phenyl-2-furyl)-1-(2,4,5-trimethylphenyl)-2-propen-1-one
説明
3-(5-phenyl-2-furyl)-1-(2,4,5-trimethylphenyl)-2-propen-1-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as chalcone, which is a type of flavonoid.
作用機序
The mechanism of action of chalcone derivatives is complex and varies depending on the specific compound and the biological system under investigation. However, some general mechanisms have been proposed. For example, chalcone derivatives have been reported to inhibit enzymes, such as tyrosinase and cyclooxygenase, which are involved in the production of melanin and inflammatory mediators, respectively. Chalcone derivatives have also been reported to induce apoptosis, a process of programmed cell death, in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
Chalcone derivatives have been reported to exhibit various biochemical and physiological effects in different biological systems. For example, chalcone derivatives have been reported to reduce oxidative stress and inflammation by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. Chalcone derivatives have also been reported to modulate the activity of ion channels and transporters, which are involved in the regulation of cellular homeostasis and signaling.
実験室実験の利点と制限
The use of chalcone derivatives in lab experiments has several advantages, such as their availability, stability, and diversity. Chalcone derivatives can be easily synthesized from commercially available starting materials, and they exhibit good stability under various conditions. Moreover, chalcone derivatives can be easily modified to generate a diverse array of compounds with different biological activities. However, the use of chalcone derivatives in lab experiments also has some limitations, such as their potential toxicity and lack of specificity. Chalcone derivatives may exhibit cytotoxicity at high concentrations, and they may also interact with non-target proteins and enzymes.
将来の方向性
The potential applications of chalcone derivatives in various fields have generated significant interest in the scientific community, and several future directions can be envisioned. For example, the development of chalcone derivatives with improved potency, selectivity, and pharmacokinetic properties for the treatment of various diseases is an active area of research. The identification of new targets and pathways for chalcone derivatives is also an important direction, as this may lead to the discovery of new biological activities and mechanisms of action. Moreover, the synthesis and characterization of novel chalcone-based materials with unique optical, electronic, and mechanical properties is an emerging field with promising applications in nanotechnology and optoelectronics.
Conclusion:
In conclusion, 3-(5-phenyl-2-furyl)-1-(2,4,5-trimethylphenyl)-2-propen-1-one, also known as chalcone, is a synthetic compound with potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. The study of chalcone derivatives is an active and promising area of research, and further investigations are needed to fully understand their biological activities and potential applications.
科学的研究の応用
The chalcone compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, chalcone derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. In agriculture, chalcone derivatives have been used as plant growth regulators and insecticides. In material science, chalcone derivatives have been used as building blocks for the synthesis of organic materials with unique optical and electronic properties.
特性
IUPAC Name |
(E)-3-(5-phenylfuran-2-yl)-1-(2,4,5-trimethylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O2/c1-15-13-17(3)20(14-16(15)2)21(23)11-9-19-10-12-22(24-19)18-7-5-4-6-8-18/h4-14H,1-3H3/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUBQHFHVMNPLS-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)C=CC2=CC=C(O2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)C(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-4-oxo-2-butenoate](/img/structure/B3908509.png)
![butyl 3-{[(benzoylamino)carbonothioyl]amino}benzoate](/img/structure/B3908518.png)
![5-(2-chlorobenzylidene)-3-[4-(diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3908520.png)
![N-[1-{[2-(4-fluorobenzylidene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B3908525.png)
![N-({4-[(methylsulfonyl)amino]phenyl}sulfonyl)butanamide](/img/structure/B3908532.png)
![(2-{[sec-butyl(pyridin-3-ylmethyl)amino]methyl}phenoxy)acetic acid](/img/structure/B3908538.png)
![ethyl 4-([1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-ylamino)benzoate](/img/structure/B3908543.png)
![N-dibenzo[b,d]furan-3-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3908556.png)
![4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 2-furoate](/img/structure/B3908558.png)
![ethyl 2-methyl-4-[(4-methylphenyl)amino]-3-thiophenecarboxylate](/img/structure/B3908577.png)


![ethyl 4-[(3-phenoxypropanoyl)amino]benzoate](/img/structure/B3908608.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(2-thienyl)ethanone](/img/structure/B3908612.png)
